5-bromo-N-(2,2,2-trifluoroethyl)pyridin-2-amine
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Overview
Description
5-bromo-N-(2,2,2-trifluoroethyl)pyridin-2-amine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a bromine atom at the 5-position and a trifluoroethyl group attached to the nitrogen atom of the pyridine ring. The incorporation of fluorine atoms into the molecular structure imparts unique physical, chemical, and biological properties to the compound, making it of significant interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2,2,2-trifluoroethyl)pyridin-2-amine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 5-bromo-2-chloropyridine with 2,2,2-trifluoroethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2,2,2-trifluoroethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with different functional groups replacing the bromine atom.
Oxidation: Major products are N-oxides and other oxidized derivatives.
Reduction: Products include reduced forms such as amines and alcohols.
Scientific Research Applications
5-bromo-N-(2,2,2-trifluoroethyl)pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2,2,2-trifluoroethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5-(trifluoromethyl)pyridine
- 5-bromo-2-cyano-3-fluoropyridine
- 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine
Uniqueness
5-bromo-N-(2,2,2-trifluoroethyl)pyridin-2-amine is unique due to the presence of both bromine and trifluoroethyl groups, which impart distinct chemical and biological properties. The trifluoroethyl group enhances the compound’s stability and lipophilicity, while the bromine atom provides a reactive site for further chemical modifications. These features make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C7H6BrF3N2 |
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Molecular Weight |
255.03 g/mol |
IUPAC Name |
5-bromo-N-(2,2,2-trifluoroethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H6BrF3N2/c8-5-1-2-6(12-3-5)13-4-7(9,10)11/h1-3H,4H2,(H,12,13) |
InChI Key |
UPYWFLKUATTYEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)NCC(F)(F)F |
Origin of Product |
United States |
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